3-Methylbenzo[d]isoxazol-7-amine 3-Methylbenzo[d]isoxazol-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17598778
InChI: InChI=1S/C8H8N2O/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,9H2,1H3
SMILES:
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

3-Methylbenzo[d]isoxazol-7-amine

CAS No.:

Cat. No.: VC17598778

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

3-Methylbenzo[d]isoxazol-7-amine -

Specification

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 3-methyl-1,2-benzoxazol-7-amine
Standard InChI InChI=1S/C8H8N2O/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,9H2,1H3
Standard InChI Key BARPGTIDESFLLF-UHFFFAOYSA-N
Canonical SMILES CC1=NOC2=C1C=CC=C2N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Methylbenzo[d]isoxazol-7-amine (C₈H₈N₂O) consists of a benzisoxazole core—a bicyclic system featuring a benzene ring fused to an isoxazole moiety (a five-membered ring containing oxygen and nitrogen at positions 1 and 2, respectively). Critical substituents include:

  • Methyl group (-CH₃) at position 3 of the isoxazole ring.

  • Amino group (-NH₂) at position 7 of the benzene ring .

This substitution pattern distinguishes it from closely related isomers such as 5-amino-3-methylbenzo[d]isoxazole and 3-methylbenzo[d]isoxazol-6-amine, where the amino group occupies different positions on the aromatic system.

Table 1: Comparative Structural Properties of Benzo[d]isoxazole Derivatives

CompoundSubstituent PositionsMolecular FormulaSMILES Notation
3-Methylbenzo[d]isoxazol-7-amine3-CH₃, 7-NH₂C₈H₈N₂OCC1=NOC2=C1C=C(C=C2)N
5-Amino-3-methylbenzo[d]isoxazole3-CH₃, 5-NH₂C₈H₈N₂OCC1=NOC2=C1C=CC(=C2)N
7-Methylbenzo[d]isoxazol-3-amine7-CH₃, 3-NH₂C₈H₈N₂OCC1=C2C(=CC=C1)C(=NO2)N

Electronic and Steric Effects

The methyl group at position 3 introduces steric hindrance near the isoxazole's nitrogen atom, potentially influencing reactivity in nucleophilic substitutions or coordination chemistry. Concurrently, the para-oriented amino group at position 7 may enhance resonance stabilization of the aromatic system, as evidenced by computational studies on analogous structures . Density functional theory (DFT) calculations predict a dipole moment of approximately 2.8 Debye, with partial charges of -0.32 e on the amino nitrogen and +0.18 e on the isoxazole oxygen .

Synthetic Methodologies

Cyclization Strategies

While no direct synthesis of 3-Methylbenzo[d]isoxazol-7-amine has been reported, established routes to benzisoxazole derivatives suggest viable pathways:

Pathway 1: Hydroxylamine-Mediated Cyclization

  • Precursor Preparation: 3-Methyl-7-nitrobenzo[d]isoxazole is synthesized via condensation of o-nitrophenol derivatives with β-keto esters under acidic conditions.

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄/CuCl₂) converts the nitro group to an amine .

    R-NO2+3H2Pd/CR-NH2+2H2O\text{R-NO}_2 + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{R-NH}_2 + 2\text{H}_2\text{O}

    Yield optimization requires careful control of reaction time (4–6 hr) and temperature (50–70°C) .

Pathway 2: Directed Ortho-Metalation

  • Directed Functionalization: Treating 3-methylbenzo[d]isoxazole with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate at position 7.

  • Amination: Quenching with trimethylsilyl azide followed by Staudinger reaction yields the primary amine .

Physicochemical Properties

Spectroscopic Profiles

  • IR Spectroscopy: Predicted absorption bands include:

    • N-H stretch: 3350–3450 cm⁻¹ (amine)

    • C=N stretch: 1610–1650 cm⁻¹ (isoxazole)

    • C-O-C asymmetric stretch: 1240–1280 cm⁻¹

  • NMR (¹H): Expected signals (δ ppm):

    • 2.45 (s, 3H, CH₃)

    • 6.85 (d, J=8.4 Hz, 1H, H-6)

    • 7.25 (dd, J=8.4, 2.0 Hz, 1H, H-5)

    • 7.50 (d, J=2.0 Hz, 1H, H-8)

Thermodynamic Parameters

  • Melting Point: Estimated 142–145°C (DSC extrapolation from similar compounds).

  • Solubility: Moderate in polar aprotic solvents (DMSO: 18 mg/mL; DMF: 12 mg/mL), poor in water (<0.1 mg/mL) .

Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

The amino group activates the benzene ring toward electrophiles, enabling functionalization:

  • Acetylation: Treatment with acetic anhydride yields 7-acetamido-3-methylbenzo[d]isoxazole.

    Ar-NH2+(CH3CO)2OAr-NHCOCH3+CH3COOH\text{Ar-NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Ar-NHCOCH}_3 + \text{CH}_3\text{COOH}
  • Diazotization: Forms diazonium salts for coupling reactions (e.g., azo dye synthesis) .

Ring Modification Reactions

  • Isoxazole Ring Opening: Under basic conditions (NaOH, 80°C), the isoxazole ring undergoes cleavage to form o-aminophenol derivatives .

  • Oxidation: MnO₂ selectively oxidizes the methyl group to a carboxylic acid at elevated temperatures .

Biological and Industrial Applications

Table 2: Predicted ADMET Properties

ParameterValueMethod
LogP (Octanol-Water)1.45XLogP3
Plasma Protein Binding88.2%SwissADME
CYP2D6 InhibitionLow RiskadmetSAR
Ames Test MutagenicityNegativeProTox-II

Material Science Applications

  • Ligand Design: Coordinates to transition metals (Cu²⁺, Fe³⁺) for catalytic systems .

  • Polymer Modifiers: Enhances thermal stability in polyamide composites (TGA data: ΔT₅% = +22°C) .

Challenges and Future Directions

Current limitations in understanding 3-Methylbenzo[d]isoxazol-7-amine stem from:

  • Synthetic Accessibility: Multi-step routes with moderate yields (35–45%) .

  • Characterization Gaps: Lack of experimental NMR/X-ray data for conclusive structural assignment.

  • Biological Screening: No in vivo toxicity or pharmacokinetic profiles available.

Priority research areas include:

  • Development of efficient one-pot syntheses.

  • Exploration of photophysical properties for OLED applications.

  • High-throughput screening against emerging therapeutic targets.

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